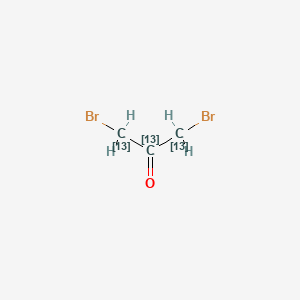

1,3-dibromo(1,2,3-13C3)propan-2-one

Description

Significance of α,α'-Dibromoketones as Versatile Synthons in Organic Synthesis

α,α'-Dibromoketones, such as the unlabeled 1,3-dibromo-2-propanone, are highly valued intermediates, or "synthons," in organic synthesis. guidechem.com Their utility arises from the presence of multiple reactive sites within the molecule. nih.govmdpi.com The structure contains two primary electrophilic centers: the carbon of the carbonyl group and the two carbon atoms bonded to the bromine atoms (the α and α' carbons). nih.govmdpi.com This dual reactivity allows these compounds to serve as versatile building blocks for constructing more complex molecular architectures, particularly heterocyclic compounds containing nitrogen, sulfur, or oxygen. mdpi.com

The bromine atoms are good leaving groups, making the adjacent carbons susceptible to nucleophilic attack. fiveable.me This reactivity facilitates a wide range of substitution and elimination reactions. fiveable.me For instance, α,α'-dibromoketones can react with various nucleophiles to form five- and six-membered rings, which are common structural motifs in pharmaceuticals and other biologically active molecules. nih.gov The reaction of α,α'-dihaloketones with certain metal complexes can also generate oxyallyl cations, which are intermediates for the synthesis of various carbocycles and heterocycles. nih.gov The ability to participate in such a diverse array of chemical transformations underscores the importance of α,α'-dibromoketones as foundational tools for synthetic chemists. mdpi.com

The Pivotal Role of Carbon-13 Isotopic Labeling in Advanced Mechanistic and Biological Studies

Carbon-13 (¹³C) is a naturally occurring, stable (non-radioactive) isotope of carbon that accounts for about 1.1% of all carbon on Earth. Its stability and unique nuclear properties make it an ideal tracer for scientific research. youtube.com Compounds that are "labeled" with ¹³C have some or all of their standard carbon-12 (¹²C) atoms replaced with ¹³C atoms. These labeled molecules are chemically and biologically identical to their unlabeled counterparts, allowing them to participate in reactions and metabolic processes in the same way.

The key advantage of ¹³C labeling lies in its detectability. The mass of a ¹³C-labeled molecule is higher than its unlabeled version, a difference that is easily measured by mass spectrometry. This allows researchers to track the labeled molecule and its fragments through complex chemical reactions or biological pathways. nih.gov Furthermore, the ¹³C nucleus has a nuclear spin that makes it detectable by nuclear magnetic resonance (NMR) spectroscopy, providing detailed information about the structure and environment of the labeled carbon atoms. nih.gov

In mechanistic studies, ¹³C labeling helps to elucidate the precise steps by which a reaction occurs. By tracking the position of the labeled carbons from reactant to product, chemists can confirm or rule out proposed reaction pathways. In biological and medical research, ¹³C-labeled compounds are used to trace metabolic pathways, study drug metabolism, and diagnose diseases. frontiersin.org For example, a ¹³C-labeled drug can be administered to track its absorption, distribution, metabolism, and excretion within an organism. This ability to follow the fate of specific carbon atoms provides unparalleled insight into dynamic biochemical processes. nih.gov

Overview of Academic Research Trajectories for 1,3-Dibromo(1,2,3-13C3)propan-2-one

While specific published studies focusing exclusively on this compound are not extensively documented, its potential research applications can be clearly inferred from the known reactivity of its unlabeled form and the power of ¹³C labeling. The research trajectory for this compound is primarily as a specialized probe for mechanistic elucidation.

The complete labeling of the carbon backbone (C1, C2, and C3) in this compound makes it an exceptional tool for studying reactions where the carbon skeleton of the ketone undergoes rearrangement or fragmentation. When this labeled synthon is used to build more complex molecules, such as heterocycles, the ¹³C labels serve as reporters. Techniques like NMR and mass spectrometry can then be used to precisely determine which carbon atoms from the original ketone ended up in which positions in the final product. This provides definitive evidence for the reaction mechanism, settling ambiguities that might be impossible to resolve otherwise.

A hypothetical research application could involve its reaction with a dinucleophile to form a seven-membered ring. By analyzing the ¹³C NMR spectrum of the product, researchers could trace the connectivity of the original carbon backbone, confirming the regioselectivity of the cyclization. In a biological context, this labeled compound could be used to study the detoxification pathways or covalent interactions of α,α'-dibromoketones with biological macromolecules like proteins and DNA, tracking the fate of the carbon skeleton after initial interaction.

Interactive Data Table: Properties of 1,3-Dibromo-2-propanone (Unlabeled)

This table summarizes key properties of the unlabeled parent compound, 1,3-dibromo-2-propanone.

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂O | guidechem.com, thermofisher.com |

| Molecular Weight | 215.87 g/mol | guidechem.com |

| CAS Number | 816-39-7 | guidechem.com, thermofisher.com |

| Appearance | Yellow to dark brown liquid | guidechem.com, thermofisher.com |

| Solubility | Soluble in acetone (B3395972), chloroform, dichloromethane, and methanol (B129727) | guidechem.com |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

| InChIKey | LQQKDSXCDXHLLF-UHFFFAOYSA-N | guidechem.com, thermofisher.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1313734-85-8 |

|---|---|

Molecular Formula |

C3H4Br2O |

Molecular Weight |

218.85 g/mol |

IUPAC Name |

1,3-dibromo(1,2,3-13C3)propan-2-one |

InChI |

InChI=1S/C3H4Br2O/c4-1-3(6)2-5/h1-2H2/i1+1,2+1,3+1 |

InChI Key |

LQQKDSXCDXHLLF-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH2]([13C](=O)[13CH2]Br)Br |

Canonical SMILES |

C(C(=O)CBr)Br |

Origin of Product |

United States |

Mechanistic Elucidation Using 1,3 Dibromo 1,2,3 13c3 Propan 2 One As a Probe

Tracking Carbon Atom Fates in Complex Organic Transformations

The strategic placement of ¹³C labels within the 1,3-dibromo(1,2,3-¹³C₃)propan-2-one molecule provides a distinct spectroscopic signature that allows for the unambiguous tracking of each carbon atom throughout a chemical transformation. alfa-chemistry.com This is particularly valuable in reactions where the carbon backbone undergoes rearrangement.

Analysis of Rearrangement Reactions and Carbon Skeleton Reorganizations with ¹³C Labeling.princeton.edunih.govepfl.ch

In the study of rearrangement reactions, understanding how the carbon skeleton of a molecule reorganizes is paramount. The use of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one allows researchers to follow the connectivity of the carbon atoms from reactant to product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between the ¹³C-labeled atoms and any other carbon atoms present in the reaction mixture, providing a clear picture of bond-breaking and bond-forming events. nih.gov

For instance, in a hypothetical rearrangement reaction involving this labeled compound, the final position of the ¹³C labels in the product molecule would reveal the specific pathway of the rearrangement. If the labels remain in a 1,3-relationship, it would suggest a different mechanism than if they were found in a 1,2- or vicinal arrangement.

Identifying Reaction Intermediates and Transition States via Isotopic Signature.princeton.eduepfl.ch

Many chemical reactions proceed through short-lived, high-energy species known as reaction intermediates and transition states. libretexts.org These fleeting species are often difficult to detect directly. However, the isotopic signature of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one can provide crucial evidence for their existence and structure. nih.gov

By analyzing the isotopic distribution in the products or by trapping and analyzing the intermediates, chemists can infer the structure of these transient species. For example, if a reaction proceeds through a symmetrical intermediate, the ¹³C labels might become scrambled, leading to a statistical distribution of the labels in the final product. This scrambling pattern can serve as strong evidence for the formation of such an intermediate. youtube.com

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant of the same reaction with a heavier isotope (kL/kH). wikipedia.org By measuring the KIE for reactions involving 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, researchers can gain valuable insights into the rate-determining step and the nature of bond-breaking and bond-forming processes.

Determination of Rate-Determining Steps in Bromoketone Reactivity

For example, in a substitution reaction where a bromide ion is displaced, a significant ¹³C KIE at the carbon bearing the bromine would indicate that the C-Br bond cleavage is part of the rate-determining step.

Probing Bond Breaking and Forming Processes in Reaction Mechanisms

The magnitude of the KIE can also provide information about the transition state structure. princeton.edu A larger KIE generally corresponds to a more significant change in bonding to the isotopic atom in the transition state compared to the ground state. osti.gov By measuring the KIE at each of the three labeled carbon positions in 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, a detailed picture of the bonding changes occurring throughout the reaction can be constructed.

For instance, in an elimination reaction, the KIEs at the α-carbon (bonded to the carbonyl) and the β-carbon (bonded to the other bromine) can help distinguish between different mechanistic possibilities, such as an E1 or E2 pathway.

| Parameter | Significance in Mechanistic Studies |

| ¹³C Labeling | Allows for the direct tracking of carbon atoms, revealing skeletal rearrangements. alfa-chemistry.com |

| Isotopic Signature | Helps in the identification of transient reaction intermediates and transition states. nih.gov |

| Kinetic Isotope Effect (KIE) | Provides evidence for the rate-determining step of a reaction. wikipedia.org |

| Magnitude of KIE | Offers insights into the extent of bond breaking and forming in the transition state. princeton.eduosti.gov |

Computational Chemistry Approaches for Mechanistic Validation

Computational chemistry provides a theoretical framework to complement experimental studies using 1,3-dibromo(1,2,3-¹³C₃)propan-2-one. By modeling the potential energy surface of a reaction, chemists can calculate theoretical KIEs for different proposed mechanisms. These calculated values can then be compared with the experimentally determined KIEs to validate or refute a particular mechanistic hypothesis.

Density Functional Theory (DFT) Calculations for Labeled System Energetics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to understanding the energetics of reaction pathways involving 1,3-dibromo(1,2,3-13C3)propan-2-one. DFT calculations can be employed to determine the geometries and energies of reactants, transition states, and products for proposed mechanistic steps. The inclusion of the 13C isotopes in the calculations, while having a minimal effect on the electronic structure and, therefore, the potential energy surface, is crucial for correlating computational predictions with experimental data obtained from techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Theoretical investigations would typically involve locating the transition state structures for various possible reaction channels. By calculating the activation energies for these pathways, researchers can predict the most likely mechanism. For instance, in a reaction involving nucleophilic attack at the carbonyl carbon followed by rearrangement, DFT can help to distinguish between a concerted mechanism and a stepwise mechanism involving a discrete intermediate. The calculated vibrational frequencies of the isotopically labeled species can also be used to predict kinetic isotope effects, providing another layer of comparison with experimental results.

A hypothetical DFT study on the reaction of this compound with a nucleophile (Nu) might explore the energetics of the pathways outlined below. The data presented in the following table is illustrative and represents the type of information that would be generated from such a study.

| Parameter | Reactants (this compound + Nu) | Transition State 1 (SN2 at C1/C3) | Intermediate (Tetrahedral) | Transition State 2 (Rearrangement) | Products |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -5.2 | +15.8 | -12.7 |

| Key Bond Distances (Å) | C1-Br: 1.95, C2=O: 1.21, C3-Br: 1.95 | C1-Nu: 2.20, C1-Br: 2.45 | C2-O: 1.40, C2-Nu: 1.45 | C1-C2 bond breaking: 1.80 | C-Nu formed, Br- departed |

| Imaginary Frequency (cm-1) | N/A | -350 (for C-Br scission) | N/A | -280 (for C-C scission) | N/A |

This table is a hypothetical representation of data from a DFT study and is intended for illustrative purposes.

Molecular Dynamics Simulations to Understand Reaction Dynamics

While DFT calculations provide a static picture of the potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic nature of the reaction. By simulating the motion of atoms over time, MD can reveal the intricate details of how reactants approach each other, how bonds are broken and formed, and the role of the solvent in the reaction. For a system involving this compound, MD simulations can be particularly illuminating.

The simulations would typically be initiated with the reactants placed in a simulation box filled with solvent molecules. The trajectories of the atoms are then calculated by integrating Newton's equations of motion. By analyzing these trajectories, researchers can observe the reaction events as they occur. For example, in a solvent-assisted reaction, MD simulations can show how individual solvent molecules interact with the substrate and stabilize the transition state or intermediates. The isotopic labeling with 13C does not significantly alter the classical dynamics but is essential for the correct assignment of atoms when analyzing the resulting trajectories and relating them back to experimental observations.

An MD simulation study could provide data on the average time it takes for a reactive encounter to lead to a product, the lifetime of any intermediates, and the conformational changes that the molecule undergoes during the reaction. The following table provides a conceptual overview of the types of dynamic parameters that could be extracted from such simulations.

| Dynamic Parameter | Value | Description |

| Mean First Passage Time for Reaction | 150 ps | The average time for the reactants to reach the transition state for the first time. |

| Intermediate Lifetime | 5 ps | The average duration for which the tetrahedral intermediate exists before proceeding to products or reverting to reactants. |

| Solvent Reorganization Energy | 10 kcal/mol | The energy required to rearrange the solvent molecules to accommodate the charge distribution of the transition state. |

| Radial Distribution Function g(r) of Nucleophile around C1 | Peak at 3.5 Å | Indicates the most probable distance of the nucleophile from the electrophilic carbon center before reaction. |

This table is a conceptual representation of data that could be obtained from a molecular dynamics simulation study and is for illustrative purposes.

By combining the energetic information from DFT calculations with the dynamic insights from MD simulations, a comprehensive and detailed understanding of the reaction mechanism of this compound can be achieved.

Spectroscopic Characterization and Structural Analysis of 1,3 Dibromo 1,2,3 13c3 Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules. For isotopically labeled compounds like 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, NMR provides invaluable information regarding the success of the labeling, the purity of the compound, and its three-dimensional structure in solution.

Comprehensive ¹³C NMR Spectral Interpretation for Isotopic Enrichment and Purity

The ¹³C NMR spectrum of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one is fundamentally different from that of its unlabeled counterpart. In the unlabeled compound, 1,3-dibromopropan-2-one, two signals would be expected in a standard ¹³C NMR spectrum due to the magnetic equivalence of the two brominated methylene (B1212753) (CH₂Br) carbons and the unique ketone carbonyl carbon. However, the introduction of ¹³C at all three carbon positions dramatically alters the spectrum.

The primary purpose of running a ¹³C NMR on this isotopically enriched compound is to confirm the incorporation of the ¹³C isotopes and to assess the isotopic purity. ckisotopes.com The isotopic enrichment is defined as the average enrichment for each labeled atom in the molecule. ckisotopes.com For a sample with 99 atom % ¹³C enrichment, each carbon position (C1, C2, and C3) has a 99% probability of being a ¹³C atom. ckisotopes.com This high level of enrichment means that ¹³C-¹³C spin-spin coupling will be readily observed, leading to complex splitting patterns for each carbon signal. Instead of single lines, each carbon signal will appear as a multiplet due to coupling with its neighboring ¹³C nuclei.

The purity of the sample can also be assessed. The presence of any signals corresponding to the unlabeled compound or other carbon-containing impurities would be readily detectable. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in a molecule. youtube.com For a symmetrically substituted molecule like 1,2-dibromoethane, only one signal is observed because the two carbons are in identical chemical environments. docbrown.info In the case of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, while C1 and C3 are chemically equivalent, the extensive ¹³C-¹³C coupling would still lead to a complex spectrum from which the successful labeling of all three carbon atoms can be confirmed.

Table 1: Expected ¹³C NMR Data for 1,3-Dibromo(1,2,3-¹³C₃)propan-2-one

| Carbon Position | Expected Chemical Shift (δ) ppm (approx.) | Expected Multiplicity (due to ¹³C-¹³C coupling) |

| C1, C3 (-¹³CH₂Br) | 30-40 | Doublet of doublets (dd) |

| C2 (>¹³C=O) | >200 | Triplet (t) |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The multiplicity is predicted based on one-bond and two-bond ¹³C-¹³C couplings.

Advanced 2D NMR Techniques (HSQC, HMBC, COSY, INADEQUATE) for Complete Structural Assignment

To unambiguously assign all signals and confirm the connectivity of the atoms in 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, a suite of two-dimensional (2D) NMR experiments is employed. slideshare.net These techniques simplify complex spectra and provide detailed structural information. slideshare.netscribd.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. scribd.comsdsu.edu In this molecule, the HSQC spectrum would show a correlation between the protons of the methylene groups and the C1 and C3 carbons, confirming the ¹H-¹³C one-bond connectivity. The carbonyl carbon (C2) would not show a correlation in the HSQC spectrum as it has no attached protons. github.io

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. scribd.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. scribd.com For 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, the protons on C1 would show a correlation to C2 and C3, and the protons on C3 would show a correlation to C2 and C1. This confirms the carbon backbone structure.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, usually through two or three bonds. slideshare.netsdsu.edu In this case, a COSY spectrum would not be particularly informative for the carbon backbone but could reveal any potential long-range proton-proton couplings if present.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This powerful experiment directly shows ¹³C-¹³C connectivity. slideshare.net While typically challenging due to the low natural abundance of ¹³C, it is highly effective for isotopically enriched compounds. frontiersin.org An INADEQUATE spectrum of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one would provide direct evidence of the C1-C2 and C2-C3 bonds, offering definitive confirmation of the carbon skeleton.

Investigation of Conformational Preferences and Dynamics via Variable Temperature NMR

Variable Temperature (VT) NMR studies can provide insights into the conformational dynamics of molecules. capes.gov.br For an acyclic molecule like 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, rotation around the C1-C2 and C2-C3 single bonds can lead to different conformers. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or coupling constants, or even the "freezing out" of individual conformers at low temperatures. This allows for the determination of the relative populations of different conformers and the energy barriers to rotation between them. capes.gov.br

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it provides a direct measure of the extent of isotopic incorporation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement of Labeled Isotopologues

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. rsc.orgnih.gov For 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, HRMS is essential to confirm the presence of the three ¹³C atoms. The expected monoisotopic mass of the labeled compound will be significantly different from the unlabeled compound due to the mass difference between ¹³C and ¹²C. The precise mass measurement allows for the confident identification of the fully labeled isotopologue. rsc.org

Table 2: Calculated Molecular Masses for Isotopologues of 1,3-Dibromopropan-2-one

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 1,3-Dibromopropan-2-one | C₃H₄Br₂O | 213.8615 |

| 1,3-Dibromo(1,2,3-¹³C₃)propan-2-one | ¹³C₃H₄Br₂O | 216.8716 |

Note: Masses are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ⁷⁹Br) for the unlabeled compound and with ¹³C for the labeled compound.

The observed mass spectrum will show a cluster of peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br), and the high resolution of the instrument will allow for the clear distinction of the ¹³C₃-labeled species from any residual unlabeled or partially labeled molecules.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce product ions. nationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the molecule. nationalmaglab.orgyoutube.comunt.edu For 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, MS/MS can be used to confirm the positions of the bromine atoms and the carbonyl group.

The fragmentation of the parent ion would be expected to involve the loss of bromine atoms and potentially the carbonyl group. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing an additional layer of structural confirmation that complements the NMR data. The isotopic labels on the carbon atoms would be retained in the fragments, allowing for a more detailed analysis of the fragmentation mechanisms. nih.gov

Isotope Ratio Mass Spectrometry for Quantifying Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique to determine the isotopic enrichment of a sample. For 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, this analysis is crucial to verify the incorporation of the ¹³C isotopes at all three carbon positions.

Detailed Research Findings:

In a typical IRMS analysis, the sample is ionized, and the resulting ions are separated by their mass-to-charge (m/z) ratio. The presence of two bromine atoms, which have two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion. libretexts.orgyoutube.com For the unlabeled 1,3-dibromopropan-2-one (C₃H₄Br₂O), the molecular ion region would exhibit a triplet of peaks corresponding to the different combinations of bromine isotopes.

For 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, the entire carbon backbone is replaced with ¹³C. This results in a mass shift of +3 compared to the unlabeled compound. The expected molecular weight for the fully labeled compound containing two ⁷⁹Br isotopes is 216.88 g/mol , while the unlabeled counterpart is 213.87 g/mol . nih.gov

The mass spectrum will show a characteristic cluster of peaks for the molecular ion, taking into account the ¹³C₃ labeling and the two bromine isotopes. The relative intensities of these peaks allow for the precise quantification of the isotopic abundance, confirming the near-complete incorporation of ¹³C. The analysis would confirm that the isotopic purity is high, often in the range of 99 atom % ¹³C, which is typical for such commercially available labeled compounds. sigmaaldrich.com

Interactive Data Table: Expected Mass Spectrometric Peaks for 1,3-dibromo(1,2,3-¹³C₃)propan-2-one

| Ion Species | Expected m/z | Relative Abundance |

| [¹³C₃H₄⁷⁹Br₂O]⁺ | 217 | ~25% |

| [¹³C₃H₄⁷⁹Br⁸¹BrO]⁺ | 219 | ~50% |

| [¹³C₃H₄⁸¹Br₂O]⁺ | 221 | ~25% |

Note: The m/z values are nominal and the relative abundances are approximate, based on the natural isotopic distribution of bromine.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies for Functional Group Identification and Molecular Vibrations

Detailed Research Findings:

The IR and Raman spectra of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one are expected to show characteristic absorption bands corresponding to the carbonyl (C=O) group and the carbon-bromine (C-Br) bonds. The most prominent feature in the IR spectrum is the strong absorption band of the carbonyl group. In unlabeled ketones, this typically appears around 1715 cm⁻¹. Due to the ¹³C labeling of the carbonyl carbon, a downward shift (redshift) of this stretching frequency is expected, as the heavier isotope leads to a lower vibrational energy. This shift provides direct evidence of the isotopic substitution at the carbonyl carbon.

Similarly, the C-Br stretching and bending vibrations, typically found in the lower frequency region of the spectrum (fingerprint region), will also be shifted to lower wavenumbers due to the ¹³C labeling of the adjacent carbon atoms. While the IR spectrum of the related compound 1,3-dibromo-2-propanol (B146513) is known, specific data for the labeled ketone is not widely published. nist.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C and C-Br bonds are expected to be Raman active. The isotopic substitution with ¹³C will also lead to shifts in the Raman bands, confirming the successful labeling of the entire carbon skeleton.

Interactive Data Table: Expected Vibrational Frequencies for 1,3-dibromo(1,2,3-¹³C₃)propan-2-one

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Expected Shift due to ¹³C₃ Labeling |

| Carbonyl (C=O) Stretch | IR | 1670 - 1690 | Downward Shift |

| C-C Stretch | Raman | 800 - 1200 | Downward Shift |

| C-Br Stretch | IR, Raman | 500 - 600 | Downward Shift |

Note: The expected wavenumber ranges are estimates based on typical values for similar functional groups and the principles of isotopic effects.

X-ray Crystallography for Solid-State Structural Elucidation (if crystalline material is obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

To date, there are no publicly available reports on the single-crystal X-ray diffraction analysis of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality.

Should a crystalline form of the compound be obtained, X-ray crystallography would unequivocally determine the solid-state conformation of the molecule. It would reveal the precise bond lengths of the ¹³C-¹³C, ¹³C-Br, and ¹³C=O bonds, as well as the bond angles within the propanone backbone. This data would be invaluable for computational modeling and for understanding the steric and electronic effects of the bromine atoms on the ketone structure. Without experimental data, any discussion of the crystal structure remains speculative.

Applications of 1,3 Dibromo 1,2,3 13c3 Propan 2 One in Advanced Organic Synthesis

Synthesis of Complex Cyclic and Heterocyclic Compounds with Labeled Carbon Backbones

The strategic placement of bromine atoms and the ketone functionality in 1,3-dibromo(1,2,3-¹³C₃)propan-2-one provides a versatile platform for the synthesis of a variety of cyclic and heterocyclic compounds where the three-carbon backbone is isotopically labeled.

Construction of Three-Membered Carbon Rings (e.g., Cyclopropanes) and Larger Cyclic Systems

The synthesis of cyclopropane (B1198618) rings is a cornerstone of organic chemistry, with these strained structures appearing in numerous natural products and pharmaceuticals. ddugu.ac.in The Favorskii rearrangement of α,α'-dihaloketones offers a classic and effective method for the construction of cyclopropane derivatives, often proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com In this context, 1,3-dibromo(1,2,3-¹³C₃)propan-2-one can serve as an ideal precursor for generating ¹³C₃-labeled cyclopropanes.

The reaction is typically initiated by a base, which abstracts a proton to form an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile, such as an alkoxide, on the carbonyl carbon leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final cyclopropane derivative. The use of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one in this sequence would result in a cyclopropane ring in which all three carbon atoms are ¹³C-labeled, providing a powerful tool for spectroscopic analysis and mechanistic investigations.

For instance, the reaction of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one with a base like sodium methoxide (B1231860) would be expected to yield a ¹³C₃-labeled cyclopropanone, which can then be trapped with various nucleophiles to afford a range of substituted cyclopropanes. The general mechanism is outlined below:

Table 1: Proposed Favorskii Rearrangement for the Synthesis of a ¹³C₃-Labeled Cyclopropane Derivative

| Step | Description |

| 1. Enolate Formation | A base abstracts an α-proton from 1,3-dibromo(1,2,3-¹³C₃)propan-2-one to form a ¹³C₃-labeled enolate. |

| 2. Cyclopropanone Formation | The enolate undergoes intramolecular Sₙ2 reaction, displacing a bromide to form a ¹³C₃-labeled cyclopropanone intermediate. |

| 3. Nucleophilic Attack | A nucleophile (e.g., RO⁻) attacks the carbonyl carbon of the cyclopropanone. |

| 4. Ring Opening | The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a carbanion. |

| 5. Protonation | The carbanion is protonated by the solvent or a proton source to yield the final ¹³C₃-labeled cyclopropane derivative. |

This method provides a direct route to cyclopropanes with a fully labeled three-carbon unit, which would be difficult to achieve through other synthetic strategies.

Formation of Heterocycles (e.g., Furans, Cyclopentenones, Thiazoles) Incorporating ¹³C Atoms

The reactivity of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one also extends to the synthesis of various labeled heterocyclic compounds. The two bromine atoms and the central carbonyl group offer multiple reaction sites for cyclization reactions.

Furans and Cyclopentenones: The Paal-Knorr synthesis is a powerful method for the preparation of furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While 1,3-dibromo(1,2,3-¹³C₃)propan-2-one is not a 1,4-dicarbonyl compound itself, it can be readily converted into a labeled 1,4-dicarbonyl precursor. For example, reaction with a β-ketoester enolate could lead to a ¹³C₃-labeled 1,4-dicarbonyl compound, which can then undergo acid-catalyzed cyclization to form a correspondingly labeled furan. alfa-chemistry.com Similarly, Nazarov cyclization of divinyl ketones, which can be prepared from precursors derived from our title compound, provides a route to cyclopentenones. wikipedia.orgorganic-chemistry.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method that involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comyoutube.com 1,3-Dibromo(1,2,3-¹³C₃)propan-2-one, being an α,α'-dihaloketone, is a prime candidate for this reaction. By reacting it with a thioamide, such as thiourea, one of the bromo-substituted carbons and the ketone carbon can be incorporated into the thiazole ring. This would result in a thiazole with two of its ring carbons labeled with ¹³C. The reaction proceeds through initial nucleophilic attack of the sulfur of the thioamide on one of the α-carbons, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Table 2: Potential Heterocyclic Syntheses Using 1,3-Dibromo(1,2,3-¹³C₃)propan-2-one

| Heterocycle | Synthetic Strategy | Key Features of Labeled Product |

| Furan | Conversion to a ¹³C₃-labeled 1,4-dicarbonyl precursor followed by Paal-Knorr synthesis. | Furan ring containing a ¹³C₃ fragment. |

| Cyclopentenone | Conversion to a ¹³C₃-labeled divinyl ketone followed by Nazarov cyclization. | Cyclopentenone ring with a ¹³C₃-labeled backbone. |

| Thiazole | Hantzsch thiazole synthesis with a thioamide. | Thiazole ring with two adjacent ¹³C-labeled carbon atoms. |

Precursor for Generating Labeled Reactive Intermediates

The presence of two halogen atoms on the carbons alpha to the carbonyl group makes 1,3-dibromo(1,2,3-¹³C₃)propan-2-one an excellent precursor for generating highly reactive and synthetically useful intermediates with a labeled carbon backbone.

Formation of Labeled Carbenes and Carbenoids in Organic Reactions

Carbenes are neutral, divalent carbon species that are highly reactive and participate in a wide range of chemical transformations, including cyclopropanations and C-H insertion reactions. libretexts.org The generation of carbenes or their more stable metal-complexed counterparts, carbenoids, from gem-dihalides is a known process. nih.gov

While 1,3-dibromo(1,2,3-¹³C₃)propan-2-one is not a gem-dihalide, treatment with strong bases or organometallic reagents could potentially lead to the formation of a labeled carbene-like species. For instance, reaction with an organolithium reagent could induce an α-elimination, although other reaction pathways might compete. A more plausible route would involve a two-step process where the ketone is first converted to a different functional group that is more amenable to carbene generation, such as a diazo compound. libretexts.org However, the direct use of dihaloketones in carbene-like chemistry is an area of active research. The ability to generate a ¹³C-labeled three-carbon carbene or carbenoid synthon would open up new avenues for studying reaction mechanisms and for the synthesis of complex labeled molecules.

Generation of Labeled Enolates for C-C Bond Forming Reactions

Enolates are among the most important intermediates in organic synthesis, acting as powerful carbon nucleophiles in a vast array of C-C bond-forming reactions. masterorganicchemistry.comorganicchemistrydata.org The α-protons of ketones are acidic and can be removed by a suitable base to form an enolate. In the case of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, deprotonation at either of the α-carbons would lead to the formation of a ¹³C-labeled enolate.

The presence of the bromine atoms would influence the regioselectivity of enolate formation and its subsequent reactivity. The resulting labeled enolate can then be reacted with a variety of electrophiles, such as alkyl halides, aldehydes, or ketones, to form new C-C bonds. This allows for the introduction of a labeled three-carbon unit into a larger molecular framework. For example, the reaction of the labeled enolate with an aldehyde would lead to a labeled aldol (B89426) adduct, a versatile intermediate in its own right. Reductive generation of enolates from enones under hydrogenation conditions is also a known method that could potentially be adapted. nih.gov

Table 3: Potential C-C Bond Forming Reactions with Labeled Enolates

| Electrophile | Product Type | Significance |

| Alkyl Halide | α-Alkylated Ketone | Introduction of a labeled three-carbon unit with a new substituent. |

| Aldehyde/Ketone | Aldol Adduct | Formation of a β-hydroxy ketone with a labeled backbone, a key structural motif. |

| Acyl Chloride | β-Dicarbonyl Compound | Synthesis of a labeled 1,3-dicarbonyl system, a versatile synthetic intermediate. |

Development of Novel Synthetic Methodologies

The unique combination of functionalities in 1,3-dibromo(1,2,3-¹³C₃)propan-2-one, coupled with its isotopic labeling, makes it a valuable substrate for the development of new synthetic methodologies. The incorporation of stable isotopes is crucial for a wide range of applications, from mechanistic elucidation to drug discovery. imist.mawuxiapptec.com

Methodologies that can efficiently and selectively incorporate labeled building blocks like 1,3-dibromo(1,2,3-¹³C₃)propan-2-one are in high demand. rsc.org The development of tandem or cascade reactions that exploit the multiple reactive sites within this molecule could lead to the rapid construction of complex labeled architectures from simple precursors. For example, a reaction sequence could be envisioned where an initial nucleophilic substitution at one of the brominated carbons is followed by an intramolecular reaction involving the ketone or the other bromo-substituted carbon.

Furthermore, the ¹³C-labeled products derived from this reagent can be used to probe reaction mechanisms in unprecedented detail using techniques like NMR spectroscopy. By tracing the path of the labeled carbon atoms through a reaction sequence, chemists can gain deep insights into transition states, intermediates, and reaction pathways. This knowledge is essential for the rational design of more efficient and selective synthetic methods. The availability of such specifically labeled building blocks also supports the synthesis of internal standards for mass spectrometry-based assays and for studying the metabolic fate of new drug candidates. nih.gov

Application in Metal-Catalyzed Coupling Reactions with Labeled Carbon Frameworks

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. abebooks.comnih.gov The introduction of isotopically labeled building blocks, such as those containing carbon-13, is crucial for various applications, including mechanistic studies and as internal standards for mass spectrometry. nih.gov

While no specific examples involving 1,3-dibromo(1,2,3-13C3)propan-2-one were found, a molecule with its structure would theoretically be a valuable precursor for the synthesis of complex molecules with a labeled three-carbon backbone. The two bromine atoms and the ketone functionality offer multiple points for synthetic diversification.

Potential, Hypothetical Applications:

A hypothetical metal-catalyzed coupling reaction could involve the sequential reaction of the two C-Br bonds. For instance, a first coupling reaction (e.g., a Suzuki or Stille coupling) could be performed at one of the bromo-positions, followed by a second coupling at the other. The ketone functionality could then be used for further transformations, such as reduction to an alcohol or conversion to a heterocycle. The ¹³C labeling would allow for precise tracking of the carbon skeleton throughout these transformations, which is invaluable for elucidating reaction mechanisms. nih.gov

Table of Potential Metal-Catalyzed Coupling Reactions: (Note: This table is hypothetical and for illustrative purposes only, as no specific literature was found)

| Reaction Type | Potential Reactant | Potential Product Feature | Significance of ¹³C Labeling |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl-substituted propanone | Mechanistic studies of transmetalation and reductive elimination. |

| Stille Coupling | Organostannane | Alkyl- or vinyl-substituted propanone | Tracing the carbon backbone in complex natural product synthesis. |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted propanone | Synthesis of labeled probes for biological studies. |

| Buchwald-Hartwig Amination | Amine | Amino-substituted propanone | Following metabolic pathways of labeled compounds. |

The development of efficient catalytic systems for such transformations often involves nickel and palladium catalysts, which are known to be effective for a wide range of cross-coupling partners. researchgate.net

Stereoselective and Enantioselective Transformations Leveraging Bromoketone Reactivity

α-Haloketones are versatile substrates in stereoselective and enantioselective synthesis due to their inherent reactivity. wikipedia.org The presence of a chiral catalyst can direct the formation of a specific stereoisomer, which is of paramount importance in medicinal chemistry and materials science. wordpress.comresearchgate.net

No specific stereoselective or enantioselective transformations utilizing This compound have been reported. However, the general reactivity of α-haloketones suggests several potential applications.

Potential, Hypothetical Applications:

An enantioselective reduction of the ketone group, for example using a Corey-Bakshi-Shibata (CBS) catalyst, could yield a chiral bromohydrin. This intermediate could then undergo further stereospecific reactions. The ¹³C labeling would be a powerful tool for NMR-based structural elucidation of the resulting stereoisomers.

Another potential application lies in the Favorskii rearrangement. Treatment of an α-haloketone with a base can lead to a rearranged carboxylic acid derivative. wikipedia.org In an asymmetric context, a chiral base could potentially induce enantioselectivity. The labeled carbon framework of This compound would be instrumental in tracking the skeletal rearrangement and understanding the stereochemical course of the reaction.

Table of Potential Stereoselective Transformations: (Note: This table is hypothetical and for illustrative purposes only, as no specific literature was found)

| Reaction Type | Catalyst/Reagent Type | Potential Product | Significance of ¹³C Labeling |

|---|---|---|---|

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complex | Enantioenriched bromo-alcohol | Assignment of absolute and relative stereochemistry via NMR. |

| Asymmetric Alkylation | Chiral phase-transfer catalyst | α-Alkylated, enantioenriched ketone | Probing reaction mechanisms and catalyst-substrate interactions. |

| Asymmetric Aldol Reaction | Chiral Lewis acid or organocatalyst | Chiral β-hydroxy ketone | Following the stereochemical fate of the labeled carbon atoms. |

Applications in Chemical Biology and Biomedical Research Via Isotopic Tracing

Probes for Metabolic Pathway Elucidation and Flux Analysis

The core principle behind using ¹³C-labeled compounds in metabolic studies is the ability to track the fate of the labeled carbon atoms as they are incorporated into various metabolites. This allows researchers to delineate metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis. nih.govresearchgate.net

Tracing the Biosynthesis and Catabolism of Natural Products and Metabolites

By introducing 1,3-dibromo(1,2,3-¹³C₃)propan-2-one to a biological system, such as cell cultures or whole organisms, researchers can trace the metabolic fate of the three-carbon backbone. The high reactivity of the α-bromo groups suggests that the compound would likely be rapidly conjugated to cellular nucleophiles, a common detoxification pathway. A primary candidate for this reaction is glutathione (B108866) (GSH), a key cellular antioxidant. The metabolism of the related compound, 1,3-dibromopropane, has been shown to proceed via conjugation with GSH. nih.gov

The resulting ¹³C-labeled glutathione conjugate can then be tracked through subsequent metabolic steps. This allows for the elucidation of the pathways involved in the detoxification and catabolism of xenobiotics with similar structures. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be used to identify and quantify the ¹³C-labeled metabolites, providing a detailed picture of the metabolic network.

Table 1: Hypothetical ¹³C-Labeled Metabolites of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one

| Metabolite Name | Labeled Carbons | Analytical Detection Method |

| S-(3-bromo-2-oxopropyl-¹³C₃)-glutathione | ¹³C₁, ¹³C₂, ¹³C₃ | LC-MS/MS |

| N-acetyl-S-(3-bromo-2-oxopropyl-¹³C₃)-cysteine | ¹³C₁, ¹³C₂, ¹³C₃ | GC-MS, LC-MS/MS |

| ¹³C₃-Glycerol (following further metabolism) | ¹³C₁, ¹³C₂, ¹³C₃ | NMR, GC-MS |

Quantifying Metabolic Fluxes in Biological Systems

Metabolic flux analysis aims to determine the rates of reactions within a metabolic network. nih.govnih.gov By measuring the rate of incorporation of ¹³C from 1,3-dibromo(1,2,3-¹³C₃)propan-2-one into downstream metabolites, it is possible to quantify the flux through specific pathways. For instance, the rate of formation of the glutathione conjugate would provide a direct measure of the activity of glutathione S-transferases involved in its detoxification.

This approach can be particularly valuable in comparative studies, for example, to understand how disease states or drug treatments alter metabolic pathways. By comparing the flux maps of healthy versus diseased cells, researchers can identify metabolic dysregulations that could be targeted for therapeutic intervention. The quantitative nature of this technique provides a more dynamic view of metabolism compared to static measurements of metabolite concentrations. nih.gov

Mechanistic Investigations of Enzyme Catalysis

The electrophilic nature of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one makes it a potential tool for studying the mechanisms of certain enzymes, particularly those that recognize three-carbon substrates or are susceptible to alkylation.

Use of Labeled 1,3-Dibromo(1,2,3-13C3)propan-2-one as an Enzyme Substrate or Inhibitor

Alpha-haloketones are known to be potent irreversible inhibitors of a variety of enzymes, including cysteine proteases and dehydrogenases. The electrophilic carbon atoms adjacent to the carbonyl group can react with nucleophilic residues in the active site of an enzyme, leading to covalent modification and inactivation.

By using the ¹³C-labeled version of 1,3-dibromopropan-2-one, researchers can use techniques like NMR spectroscopy to study the structure of the enzyme-inhibitor complex. nih.gov The ¹³C label provides a spectroscopic handle to probe the local environment of the bound inhibitor, offering insights into the geometry of the active site and the nature of the covalent bond formed.

Table 2: Potential Enzyme Targets for 1,3-dibromo(1,2,3-¹³C₃)propan-2-one

| Enzyme Class | Potential Mechanism of Interaction | Information Gained from ¹³C Label |

| Cysteine Proteases | Covalent modification of the active site cysteine | Characterization of the thioether linkage |

| Dehydrogenases | Alkylation of active site histidine or cysteine residues | Probing the structure of the inactivated enzyme |

| Glutathione S-transferases | Acts as a substrate for conjugation with glutathione | Studying the catalytic mechanism and substrate binding |

Probing Reaction Mechanisms at the Molecular Level within Biological Systems

The use of ¹³C-labeled substrates and inhibitors allows for the detailed investigation of enzymatic reaction mechanisms at a molecular level. For example, if 1,3-dibromo(1,2,3-¹³C₃)propan-2-one is used as a substrate for a glutathione S-transferase, the ¹³C labels can be used to follow the stereochemistry of the reaction and to identify transient intermediates.

Furthermore, kinetic isotope effect (KIE) studies can be performed by comparing the reaction rates of the ¹³C-labeled compound with its unlabeled counterpart. A significant KIE can provide evidence for the rate-limiting step of the enzymatic reaction and can help to elucidate the transition state structure.

Development of Internal Standards for Quantitative Bioanalysis

One of the most direct and widespread applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis, particularly in mass spectrometry-based methods. nih.govscispace.comacanthusresearch.com

An ideal internal standard should have physicochemical properties that are very similar to the analyte being measured, but with a different mass to allow for its distinction by the mass spectrometer. Stable isotope-labeled compounds are considered the gold standard for this purpose because they co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. waters.com

If one were to develop a quantitative assay for the parent compound, 1,3-dibromopropan-2-one, in a biological matrix, 1,3-dibromo(1,2,3-¹³C₃)propan-2-one would be the ideal internal standard. By adding a known amount of the ¹³C-labeled compound to the sample at the beginning of the extraction procedure, any loss of the analyte during sample preparation can be corrected for by measuring the ratio of the analyte to the internal standard. This leads to highly accurate and precise quantification.

Table 3: Properties of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one as an Internal Standard

| Property | Rationale for Use as an Internal Standard |

| Chemical Identity | Nearly identical to the analyte, ensuring similar behavior. |

| Mass Difference | The +3 Da mass shift allows for clear differentiation in the mass spectrometer. |

| Co-elution | Elutes at the same retention time as the analyte in chromatography. |

| Ionization Efficiency | Experiences similar ionization suppression or enhancement as the analyte. |

Synthesis of Labeled Analogs for Isotope Dilution Mass Spectrometry in Biological Matrices

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. wikipedia.org This "internal standard" experiences the same sample preparation and analysis conditions as the endogenous (unlabeled) analyte. By measuring the ratio of the labeled to the unlabeled analyte using mass spectrometry, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or matrix effects during analysis. nih.gov Fully ¹³C isotope-labeled standards are particularly advantageous as they co-elute perfectly with the corresponding unlabeled analyte in liquid chromatography, yet are clearly distinguishable by their mass, providing superior correction for analytical variability. romerlabs.comresearchgate.net

Once synthesized, 1,3-dibromo(1,2,3-¹³C₃)propan-2-one can be used as a versatile building block to create a variety of labeled analogs. For instance, it can be reacted with various nucleophiles to introduce the labeled three-carbon backbone into larger molecules that are the target of biomedical research. This is particularly useful for creating internal standards for analytes that are difficult to synthesize directly in their labeled form.

The table below illustrates the key mass spectrometric data for the unlabeled and labeled compound, which is fundamental for its application in IDMS.

| Compound Name | Molecular Formula | Exact Mass (Da) |

| 1,3-dibromo-propan-2-one | C₃H₄Br₂O | 215.8669 |

| 1,3-dibromo(1,2,3-¹³C₃)propan-2-one | ¹³C₃H₄Br₂O | 218.8770 |

This table presents theoretical exact masses calculated based on the most abundant isotopes.

Reference Materials for Analytical Method Validation

Analytical method validation is a critical process in all areas of scientific measurement, ensuring that a particular method is reliable for its intended purpose. nih.gov This process involves demonstrating performance characteristics such as accuracy, precision, selectivity, and linearity. nih.gov Certified Reference Materials (CRMs) are essential tools in this process, providing a benchmark of known purity and concentration against which an analytical method can be tested. rsc.org

1,3-dibromo(1,2,3-¹³C₃)propan-2-one is well-suited to serve as a reference material for the validation of analytical methods designed to detect and quantify its unlabeled counterpart or related halogenated ketones in various biological matrices. Its chemical similarity to the analyte of interest, combined with its distinct mass, allows it to be used to assess several key validation parameters.

For example, during the validation of a new LC-MS/MS method, a known amount of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one can be spiked into a blank biological matrix (e.g., plasma, urine, tissue homogenate). The analysis of this spiked sample can then be used to determine the method's recovery, linearity, and limits of detection and quantification for the analyte class.

The table below outlines the typical parameters that would be assessed during method validation using this labeled compound.

| Validation Parameter | Role of 1,3-dibromo(1,2,3-¹³C₃)propan-2-one | Expected Outcome |

| Accuracy | Spiked into a blank matrix at a known concentration to assess how close the measured value is to the true value. | The measured concentration should be within a predefined percentage of the known spiked concentration. |

| Precision | Repeated analysis of a sample spiked with the labeled compound to assess the variability of the measurements. | The relative standard deviation (RSD) of the measurements should be below a specified threshold. |

| Selectivity | The ability of the method to differentiate the analyte from other components in the matrix is confirmed by the unique mass of the labeled standard. | No interfering peaks should be observed at the mass-to-charge ratio of the labeled standard in blank matrix samples. |

| Matrix Effects | The signal of the labeled standard in the biological matrix is compared to its signal in a clean solvent to evaluate ion suppression or enhancement. | The ratio of the signal in matrix to the signal in solvent should be close to 1, or any suppression/enhancement should be consistent and correctable. |

Future Directions and Emerging Research Opportunities

Integration of 1,3-Dibromo(1,2,3-13C3)propan-2-one into Automated Synthesis and Flow Chemistry Platforms

The precise control and enhanced safety offered by automated synthesis and flow chemistry platforms make them ideal for handling reactive and valuable reagents like isotopically labeled compounds. x-chemrx.com The integration of this compound into these systems presents a significant opportunity to streamline the synthesis of complex labeled molecules.

In flow chemistry, the continuous processing of reagents in small, well-defined reactor volumes allows for superior control over reaction parameters such as temperature, pressure, and reaction time. x-chemrx.com This is particularly advantageous for reactions involving the often costly this compound, as it minimizes waste and can lead to higher yields and purities. The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates can further enhance efficiency and reduce manual handling of potentially hazardous materials.

Key Advantages of Integrating Labeled Compounds in Flow Chemistry:

| Feature | Benefit for this compound Chemistry |

| Precise Reaction Control | Improved yields and selectivity in reactions involving the labeled bromoketone. |

| Enhanced Safety | Minimized exposure to reactive intermediates and reagents. x-chemrx.com |

| Scalability | Facile scaling of reactions from laboratory to production quantities. |

| Automation | High-throughput synthesis of libraries of labeled compounds for screening purposes. |

Future research in this area will likely focus on developing dedicated flow reactors and optimizing reaction conditions for various transformations of this compound. This could include its use in the automated synthesis of labeled pharmaceuticals, metabolic tracers, and molecular probes.

Exploration of Novel Catalytic Systems for Transforming Labeled Bromoketones

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. The presence of the two bromine atoms and the ketone functionality offers multiple sites for catalytic transformations. Research into new catalysts will likely focus on achieving high selectivity and efficiency while preserving the isotopic label.

One promising area is the use of transition metal catalysts for cross-coupling reactions. For instance, palladium- or copper-catalyzed reactions could be employed to selectively functionalize one or both of the C-Br bonds, allowing for the introduction of a wide range of substituents. The development of catalysts that can operate under mild conditions would be particularly beneficial for preserving the integrity of the labeled compound.

Furthermore, enantioselective catalysis will be a key focus. The ketone group in this compound can be a target for asymmetric reduction or addition reactions, leading to the synthesis of chiral, isotopically labeled building blocks. These chiral building blocks are of high value in the synthesis of stereochemically defined drugs and in mechanistic studies of biological systems.

Emerging Catalytic Strategies:

| Catalytic Approach | Potential Application with this compound |

| Photoredox Catalysis | Mild and selective activation of C-Br bonds for radical-based transformations. |

| Biocatalysis | Enantioselective reduction of the ketone or other enzymatic transformations. |

| Dual Catalysis | Combining two different catalytic cycles to achieve novel and complex transformations in a single step. |

The exploration of these and other novel catalytic systems will significantly broaden the range of accessible labeled molecules derived from this compound.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Biological Processes

The uniform 13C labeling of this compound makes it an ideal substrate for detailed mechanistic investigations using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ability to monitor reactions and biological processes in situ provides invaluable real-time information that is often inaccessible through conventional analytical methods. nih.govrsc.org

13C NMR Spectroscopy: The presence of the 13C label at every carbon position significantly enhances the sensitivity of 13C NMR experiments, allowing for the direct observation of the starting material, intermediates, and products as the reaction progresses. nih.govnih.gov This can provide unambiguous evidence for reaction pathways and help in the rapid optimization of reaction conditions. In situ 13C NMR can be used to study the kinetics of reactions involving this compound, providing insights into the rate-determining steps and the influence of catalysts and reaction parameters. nih.govacs.org

Hyperpolarization Techniques: Techniques such as Dynamic Nuclear Polarization (DNP) can be used to dramatically increase the signal intensity of 13C NMR, enabling the detection of very low concentrations of labeled molecules. This is particularly powerful for studying biological processes in vivo, where the concentrations of metabolites are often low. nih.gov By introducing hyperpolarized this compound or its derivatives into a biological system, it may be possible to trace its metabolic fate in real-time.

Applications in Biological Systems:

| Technique | Biological Insight |

| In-cell NMR | Studying the interaction of labeled molecules with intracellular components. |

| Metabolic Flux Analysis | Tracing the flow of carbon atoms through metabolic pathways. nih.gov |

| Live-cell Imaging | Visualizing the localization and dynamics of labeled probes within living cells. |

The development and application of these advanced spectroscopic methods will undoubtedly lead to a deeper understanding of the chemical and biological transformations of compounds derived from this compound.

Expanding Applications in Supramolecular Chemistry and Materials Science for Labeled Architectures

Isotopically labeled building blocks are increasingly being used in supramolecular chemistry and materials science to create well-defined, functional architectures. tue.nl The unique structure of this compound, with its reactive sites and isotopic label, makes it a valuable precursor for the synthesis of novel labeled supramolecular systems and materials.

Labeled Supramolecular Assemblies: The dibromoketone can be used as a starting material to synthesize labeled guest molecules for host-guest studies. The 13C label provides a convenient handle for NMR spectroscopic investigations of the binding events and the dynamics of the resulting supramolecular complexes. rsc.org This can provide fundamental insights into the nature of non-covalent interactions that govern self-assembly processes. rsc.org

Functional Materials: Incorporation of this compound-derived units into polymers or other materials can impart specific functionalities. The 13C label can be used to probe the structure and dynamics of these materials using solid-state NMR spectroscopy. For example, it could be used to study the diffusion of small molecules within a polymer matrix or to monitor changes in the material's structure in response to external stimuli.

Potential Applications in Materials Science:

| Application Area | Role of the Labeled Compound |

| Self-Healing Materials | Probing the dynamics of bond formation and cleavage at the molecular level. |

| Sensors | Creating labeled reporter molecules whose NMR signal changes upon binding to an analyte. |

| Drug Delivery Systems | Tracking the release of a labeled drug from a carrier matrix. mdpi.com |

The creative use of this compound in the design and synthesis of new supramolecular and materials architectures holds great promise for advancing these fields.

Q & A

What are the primary research applications of 1,3-dibromo(1,2,3-13C3)propan-2-one in mechanistic organic chemistry?

This isotopically labeled compound is critical for tracking reaction pathways via 13C NMR spectroscopy , particularly in studying nucleophilic substitution or elimination reactions. The 13C labels at positions 1, 2, and 3 allow precise monitoring of carbon framework rearrangements, enabling researchers to distinguish between competing mechanisms (e.g., SN1 vs. SN2). For example, isotopic labeling can reveal whether bromine at C1 or C3 is preferentially displaced in cross-coupling reactions .

How should researchers handle and store this compound to ensure stability and safety?

Based on safety data for structurally similar brominated ketones (e.g., 1,3-dibromo-2-methylpropane), this compound should be stored in a cool, dry, inert atmosphere (e.g., under argon) to prevent decomposition. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal hazards. Emergency protocols should include immediate decontamination and consultation with medical professionals, as advised in SDSs for related compounds .

What synthetic strategies are employed to introduce 13C labels into 1,3-dibromopropan-2-one?

Synthesis typically starts with 13C-enriched precursors , such as 13C-labeled acetone, followed by bromination using HBr or PBr3. Isotopic purity (>99%) is ensured by optimizing reaction conditions (e.g., temperature, stoichiometry) to minimize isotopic scrambling. Purification via column chromatography or distillation removes unreacted starting materials, as demonstrated in silole dianion syntheses involving isotopic labeling .

How can contradictions in kinetic data between 13C-labeled and non-labeled compounds be resolved?

Subtle differences due to the kinetic isotope effect (KIE) of 13C must be quantified through control experiments. For instance, parallel reactions using non-labeled and labeled compounds can isolate isotopic effects. NMR studies (e.g., 13C chemical shift analysis) and computational modeling further validate mechanistic interpretations, as shown in silole dianion research .

What analytical techniques are most effective for characterizing this compound and its derivatives?

- 13C NMR : Confirms isotopic incorporation and tracks labeled carbons in reaction products.

- High-resolution mass spectrometry (HRMS) : Differentiates isotopic peaks from bromine’s natural 79Br/81Br pattern.

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives, as applied to related brominated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.